molecular formula C7H5Cl2NO2 B060248 Methyl 5,6-dichloropicolinate CAS No. 1214375-24-2

Methyl 5,6-dichloropicolinate

Cat. No. B060248
CAS RN: 1214375-24-2
M. Wt: 206.02 g/mol
InChI Key: HVVBBQRGDOCRCA-UHFFFAOYSA-N
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Description

Methyl 5,6-dichloropicolinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 g/mol . The IUPAC name for this compound is methyl 5,6-dichloro-2-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for Methyl 5,6-dichloropicolinate is 1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 . The canonical SMILES representation is COC(=O)C1=NC(=C(C=C1)Cl)Cl .


Physical And Chemical Properties Analysis

Methyl 5,6-dichloropicolinate is a solid at room temperature . It has a topological polar surface area of 39.2 Ų and a complexity of 177 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

    Material Science

    In the field of material science, Methyl 5,6-dichloropicolinate could potentially be used in the development of new materials . Material scientists can use this compound to create new materials with desired properties .

    Chemical Synthesis

    Methyl 5,6-dichloropicolinate can be used in chemical synthesis . Chemical synthesis is the process by which one or more chemical reactions are performed with the aim of converting a reactant or starting material into a product or multiple products .

    Chromatography

    This compound could potentially be used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components .

Safety and Hazards

The safety information available indicates that Methyl 5,6-dichloropicolinate may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Mechanism of Action

Target of Action

Methyl 5,6-dichloropicolinate is a complex organic compound . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH levels, temperature, presence of other compounds, and more.

properties

IUPAC Name

methyl 5,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVBBQRGDOCRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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